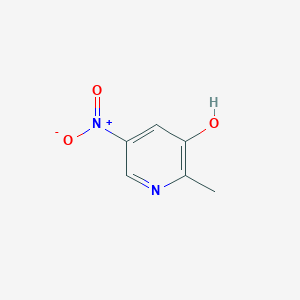

2-METHYL-5-NITROPYRIDIN-3-OL

Description

BenchChem offers high-quality 2-METHYL-5-NITROPYRIDIN-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-METHYL-5-NITROPYRIDIN-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(9)2-5(3-7-4)8(10)11/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKODSKBRWBZZOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-METHYL-5-NITROPYRIDIN-3-OL structural elucidation

An In-Depth Technical Guide for the Structural Elucidation of 2-METHYL-5-NITROPYRIDIN-3-OL

Abstract

The definitive characterization of novel or synthesized chemical entities is a cornerstone of drug discovery and chemical research. 2-Methyl-5-nitropyridin-3-ol, a substituted pyridinol, presents an interesting case for structural elucidation due to the influence of its electronically diverse substituents on its spectroscopic properties. This guide provides a comprehensive, methodology-driven approach to its structural confirmation, intended for researchers, analytical scientists, and professionals in drug development. We will proceed through a logical workflow, integrating data from orthogonal analytical techniques to build an unassailable structural proof. The causality behind each experimental choice is explained, reflecting a field-proven strategy for tackling such analytical challenges.

Introduction and Strategic Overview

2-Methyl-5-nitropyridin-3-ol (C₆H₆N₂O₃) is a heterocyclic compound featuring a pyridine core substituted with a methyl group, a nitro group, and a hydroxyl group.[1] The precise arrangement of these functional groups is critical as it dictates the molecule's physicochemical properties, reactivity, and potential biological activity. The electron-donating nature of the methyl and hydroxyl groups stands in contrast to the potent electron-withdrawing nitro group, creating a unique electronic environment that influences its spectroscopic signature.

Furthermore, the presence of the hydroxyl group at position 3 introduces the possibility of keto-enol tautomerism, potentially existing in equilibrium with its 5-methyl-3-nitro-1H-pyridin-2-one form.[1] Our analytical strategy is therefore designed not only to confirm the primary atomic connectivity but also to ascertain the dominant tautomeric form under the experimental conditions.

The elucidation process is a multi-step, integrated workflow. No single technique provides all the answers; instead, we build a cohesive structural argument by correlating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Caption: Overall workflow for the structural elucidation of 2-methyl-5-nitropyridin-3-ol.

Synthesis and Sample Preparation

To ensure the integrity of the analytical data, the origin and purity of the sample must be known. A common synthetic route to 2-hydroxy-5-methyl-3-nitropyridine involves the nitration of 2-amino-5-methylpyridine.[2]

Experimental Protocol: Synthesis

-

Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid in a flask, with cooling.[2]

-

Carefully add a pre-mixed solution of 40 cm³ concentrated nitric acid and 40 cm³ concentrated sulfuric acid dropwise, maintaining the reaction temperature at 130°C.[2]

-

After the addition is complete, pour the reaction mixture onto 300 g of ice.

-

Adjust the pH to approximately 3-4 with aqueous ammonia to precipitate the product.[2]

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from hot water to yield purified 2-hydroxy-5-methyl-3-nitropyridine.[2]

Causality: Understanding the synthesis is crucial as it informs potential side-products or impurities (e.g., isomers from nitration at a different position, unreacted starting material) that could complicate spectral interpretation. Purification by recrystallization is essential to obtain a sample suitable for high-resolution analysis.

Mass Spectrometry: Molecular Formula Determination

The first step in elucidating an unknown structure is to determine its molecular weight and, more importantly, its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), is the tool of choice.[3]

Why HRMS? Low-resolution MS provides the nominal mass, but HRMS provides the exact mass to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula by eliminating all other elemental combinations that might correspond to the same nominal mass.

Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Calculated Exact Mass | 154.0378 Da[1] |

| Ionization Mode | ESI Positive [M+H]⁺ or Negative [M-H]⁻ |

| Observed m/z ([M+H]⁺) | 155.0451 |

| Observed m/z ([M-H]⁻) | 153.0302 |

Fragmentation Analysis (Electron Ionization - EI)

While ESI is used for molecular formula determination, the harder EI technique provides valuable structural clues through fragmentation. The fragmentation pattern is a molecular fingerprint. For nitroaromatic compounds, characteristic losses are expected.[4][5]

-

Loss of NO₂: A primary fragmentation pathway for nitroaromatics is the cleavage of the C-NO₂ bond, leading to a fragment with a mass loss of 46 Da.[4]

-

Loss of NO and CO: Subsequent or alternative fragmentation can involve the loss of NO (30 Da) and CO (28 Da) from the ring structure.[5]

-

Loss of CH₃: Cleavage of the methyl group (15 Da) is also possible.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[6] For 2-methyl-5-nitropyridin-3-ol, the IR spectrum is expected to show characteristic absorption bands.

Experimental Protocol: FTIR Analysis

-

Prepare the sample using the KBr pellet method or as a thin film from a solvent cast.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[7]

-

Identify the characteristic absorption frequencies for the principal functional groups.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| O-H (hydroxyl) | 3400 - 3200 (broad) | Stretching | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |

| C-H (aromatic) | 3100 - 3000 | Stretching | Indicates the pyridine ring's C-H bonds. |

| C-H (methyl) | 2980 - 2850 | Stretching | Confirms the methyl group. |

| C=C, C=N (ring) | 1620 - 1450 | Stretching | Characteristic absorptions for the aromatic pyridine core. |

| N=O (nitro) | 1550 - 1500 (asymmetric) | Stretching | Strong, characteristic bands confirming the nitro group. |

| N=O (nitro) | 1360 - 1320 (symmetric) | Stretching | The second strong band for the nitro group. |

| C-O (hydroxyl) | 1260 - 1180 | Stretching | Confirms the C-O single bond of the hydroxyl group. |

Causality: The presence of a strong, broad peak above 3200 cm⁻¹ is strong evidence for the -OH group and supports the pyridin-3-ol tautomer over the pyridin-2-one, which would show an N-H stretch and a C=O stretch (around 1650 cm⁻¹). The two intense peaks for the nitro group are highly diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} broadband-decoupled NMR spectrum.

-

Perform 2D NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC (or HMQC), and ¹H-¹³C HMBC. Causality: These 2D experiments are essential to establish correlations between nuclei, which is the key to solving the connectivity puzzle.[9]

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

-

δ ~8.5-9.0 ppm (1H, d): Aromatic proton at C4. This proton is ortho to the strongly electron-withdrawing nitro group, shifting it significantly downfield. It will appear as a doublet due to coupling with the H6 proton.

-

δ ~7.5-8.0 ppm (1H, d): Aromatic proton at C6. This proton is ortho to the ring nitrogen, also causing a downfield shift, but less pronounced than H4. It appears as a doublet coupled to H4.

-

δ ~10.0-11.0 ppm (1H, br s): Hydroxyl proton. This signal is typically broad and its chemical shift is variable. It will disappear upon adding a drop of D₂O to the NMR tube, which is a definitive test for an exchangeable proton.

-

δ ~2.4-2.6 ppm (3H, s): Methyl protons. These protons appear as a singlet as they have no adjacent proton neighbors.

¹³C NMR Analysis

The ¹³C NMR spectrum shows the number of unique carbon environments. For 2-methyl-5-nitropyridin-3-ol, six distinct signals are expected.

-

Quaternary Carbons (no attached H): C2, C3, C5. These will be identified by their lack of correlation in an HSQC spectrum.

-

C3 (~150-160 ppm): Carbon bearing the -OH group.

-

C5 (~140-150 ppm): Carbon bearing the -NO₂ group.

-

C2 (~145-155 ppm): Carbon bearing the -CH₃ group.

-

-

Methine Carbons (one attached H): C4, C6.

-

C4 (~130-140 ppm): Shifted downfield by the adjacent nitro group.

-

C6 (~120-130 ppm): Aromatic CH.

-

-

Methyl Carbon: C7 (-CH₃).

-

C7 (~15-20 ppm): Typical chemical shift for an aromatic methyl carbon.

-

2D NMR: Connecting the Pieces

2D NMR is non-negotiable for definitive proof.

-

¹H-¹H COSY: This experiment will show a clear cross-peak between the signals for H4 and H6, confirming their scalar coupling and proving they are adjacent on the ring.

-

¹H-¹³C HSQC: This spectrum correlates each proton with the carbon it is directly attached to. It will definitively link the proton signals to their respective carbon signals: H4 to C4, H6 to C6, and the methyl protons to C7.

-

¹H-¹³C HMBC: This is the key experiment for establishing the overall connectivity across multiple bonds (typically 2-3 bonds). It provides the long-range correlations that piece the puzzle together.

Caption: Key HMBC correlations confirming the substituent positions on the pyridine ring.

Interpreting the Key HMBC Correlations:

-

Methyl Protons (H7) to C2 and C3: A strong correlation from the methyl singlet (~2.5 ppm) to two quaternary carbons (C2 and C3) places the methyl group definitively at C2, adjacent to the hydroxyl-bearing C3.

-

H6 to C5 and C2: The proton at C6 (~7.8 ppm) will show correlations to the nitro-bearing C5 and the methyl-bearing C2, confirming the arrangement around the nitrogen atom.

-

H4 to C5, C3, and C2: The most downfield aromatic proton, H4 (~8.8 ppm), will correlate to the nitro-bearing C5, the hydroxyl-bearing C3, and C2, locking the entire substitution pattern in place.

Data Integration and Conclusion

The structural elucidation of 2-methyl-5-nitropyridin-3-ol is achieved by the systematic integration of orthogonal analytical data.

-

HRMS established the molecular formula as C₆H₆N₂O₃.

-

FTIR confirmed the presence of the key functional groups: -OH, -CH₃, -NO₂, and the aromatic pyridine core. The broad -OH stretch strongly suggested the pyridinol tautomer.

-

¹H and ¹³C NMR provided the chemical environment and count for each proton and carbon atom.

-

2D NMR (COSY, HSQC, and HMBC) connected the individual atoms into the final molecular architecture, confirming the 2-methyl, 3-hydroxyl, and 5-nitro substitution pattern unambiguously.

References

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

-

National Institutes of Health (NIH). (2011). 2-Chloro-5-methyl-3-nitropyridine. PMC. [Link]

-

PubChem. 2-Hydroxy-5-methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC. [Link]

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

-

ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

ResearchGate. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Indian Journal of Pure & Applied Physics. (2007). FTIR and laser Raman spectra of 2-hydroxy-5-methyl-3-nitro pyridine. [Link]

-

MDPI. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Springer. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitropyridine

A Note on Chemical Identity: The compound "2-METHYL-5-NITROPYRIDIN-3-OL" is not uniquely identified in major chemical databases. However, this nomenclature likely refers to a tautomeric form of the well-documented and commercially available compound 2-Hydroxy-5-methyl-3-nitropyridine (CAS: 7464-14-4). Hydroxypyridines, particularly those with hydroxyl groups at positions 2 or 4, exist in equilibrium with their pyridone tautomers.[1][2][3] In the case of 2-hydroxypyridines, the equilibrium often favors the pyridone form.[1][2] This guide will therefore focus on the properties and protocols associated with 2-Hydroxy-5-methyl-3-nitropyridine (CAS: 7464-14-4) , also known by its IUPAC name, 5-methyl-3-nitro-1H-pyridin-2-one .[4]

Molecular Identity and Physicochemical Properties

2-Hydroxy-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in synthetic chemistry.[5] The presence of hydroxyl, methyl, and nitro groups on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a versatile building block for more complex molecules in pharmaceutical and agrochemical research.[5][6]

Chemical Structure and Tautomerism

The structure of this compound is subject to keto-enol tautomerism, a fundamental concept in heterocyclic chemistry.[7] It exists as an equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium can be influenced by the solvent, with polar solvents generally favoring the pyridone tautomer.[1][2]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of 2-Hydroxy-5-methyl-3-nitropyridine.

| Property | Value | Source(s) |

| CAS Number | 7464-14-4 | [4][8] |

| Molecular Formula | C₆H₆N₂O₃ | [4][8] |

| Molecular Weight | 154.12 g/mol | [4][8] |

| Appearance | White to yellow powder or crystal | [5] |

| Melting Point | 179 °C (decomposes) | [8] |

| Solubility | Soluble in Dimethylformamide (DMF). Limited solubility in water. | [5] |

| IUPAC Name | 5-methyl-3-nitro-1H-pyridin-2-one | [4] |

| Synonyms | 5-Methyl-3-nitro-2-pyridinol, 5-Methyl-3-nitro-2(1H)-pyridone, 6-Hydroxy-5-nitro-3-picoline | [4] |

Synthesis and Chemical Reactivity

The strategic placement of the nitro group (an electron-withdrawing group) and the methyl group (an electron-donating group) significantly influences the reactivity of the pyridine ring. This compound is often used as a precursor for further functionalization.

Recommended Synthesis Protocol

A common and effective method for synthesizing 2-Hydroxy-5-methyl-3-nitropyridine involves the nitration of 2-amino-5-methylpyridine, followed by hydrolysis of the resulting intermediate.[9]

Protocol:

-

Dissolution: In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Nitration: Prepare a nitrating mixture of 40 cm³ concentrated nitric acid and 40 cm³ concentrated sulfuric acid. Add this mixture dropwise to the flask, maintaining the reaction temperature at 130°C. Foaming will occur.

-

Quenching: After the addition is complete, pour the hot, colored solution onto 300 g of ice.

-

Neutralization & Precipitation: Adjust the pH of the solution to approximately 3-4 by the careful addition of aqueous ammonia.

-

Isolation: Allow the mixture to stand in a refrigerator to facilitate complete precipitation. Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

Purification (Optional): The crude product can be recrystallized from hot water to yield the purified compound.[9]

Caption: Workflow for the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine.

Key Chemical Reactions

A primary application of this molecule is as a scaffold for further synthetic modifications. A notable reaction is its conversion to a chlorinated intermediate, which is a versatile precursor for nucleophilic substitution reactions.

-

Chlorination: 2-Hydroxy-5-methyl-3-nitropyridine can be chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2-chloro-5-methyl-3-nitropyridine.[8] This chloro-derivative is highly valuable as the chlorine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures.[10]

Applications in Research and Drug Development

The utility of 2-Hydroxy-5-methyl-3-nitropyridine is primarily as a chemical intermediate. Its derivatives are explored for various biological activities.

-

Pharmaceutical Synthesis: It is used in the preparation of proteasome inhibitors containing the 5-methylpyridin-2(1H)-one moiety.[8] The pyridine core is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[10] The methyl group can also play a crucial role in modulating a molecule's physicochemical properties and metabolic stability, which is a key consideration in drug design.[11]

-

Agrochemicals: Substituted nitropyridines are precursors in the synthesis of novel insecticides and fungicides.[10][12] The reactivity of this compound allows for the systematic modification of its structure to optimize for target-specific activity and environmental safety.

-

Materials Science: The compound and its derivatives may be used in the synthesis of functional materials, where the nitro and hydroxy groups can be modified to tune optical or electronic properties.[13]

Safety, Handling, and Storage

As a nitro-containing aromatic compound, 2-Hydroxy-5-methyl-3-nitropyridine requires careful handling to minimize risk to laboratory personnel.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to ensure laboratory safety.

Caption: Safe handling workflow for 2-Hydroxy-5-methyl-3-nitropyridine.

Storage and Stability

The compound is stable under normal laboratory conditions.[14] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Keep the container tightly sealed when not in use.[14][15]

References

-

PubChem. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643. [Link].

-

Pipzine Chemicals. 2-Hydroxy-3-methyl-5-nitropyridine. [Link].

-

Pipzine Chemicals. 2-Hydroxy-5-methyl-3-nitropyridine Manufacturer & Supplier China. [Link].

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. .

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link].

-

Wikipedia. 2-Pyridone. [Link].

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link].

- Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. .

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link].

-

ACS Publications. Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. [Link].

-

RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. [Link].

-

Pharmaffiliates. 5-Methyl-3-nitropyridin-2-ol | CAS No: 7464-14-4. [Link].

-

PubMed. [Application of methyl in drug design]. [Link].

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 7464-14-4: 2-Hydroxy-5-methyl-3-nitropyridine [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Hydroxy-5-methyl-3-nitropyridin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-3-methyl-5-nitropyridine | Properties, Uses, Safety & Supplier China – Expert Guide [pipzine-chem.com]

- 13. 2-Hydroxy-5-methyl-3-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methyl-5-nitropyridin-3-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-methyl-5-nitropyridin-3-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, reactivity, and its role as a valuable intermediate in the synthesis of various functional molecules. A critical aspect of its chemistry, the tautomeric equilibrium with its more stable pyridone form, is also thoroughly discussed.

Introduction: Unveiling the Chemistry of a Versatile Pyridine Derivative

2-Methyl-5-nitropyridin-3-ol is a substituted pyridine derivative featuring a methyl group at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position. The pyridine ring is a fundamental scaffold in numerous natural products and pharmaceutical agents, making its derivatives a cornerstone of medicinal chemistry and materials science.[1] The presence of both electron-donating (methyl and hydroxyl) and electron-withdrawing (nitro) groups on the pyridine ring imparts a unique electronic character to 2-methyl-5-nitropyridin-3-ol, influencing its reactivity and potential applications.

A crucial aspect of the chemistry of 2-methyl-5-nitropyridin-3-ol is its existence in a tautomeric equilibrium with 5-methyl-3-nitro-1H-pyridin-2-one (also known as 2-hydroxy-5-methyl-3-nitropyridine). For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer, which benefits from the aromaticity of the ring and the strength of the carbon-oxygen double bond.[2] This phenomenon is solvent-dependent, with polar solvents often favoring the pyridone form.[3] In the solid state, the pyridone form is typically predominant.[3] Therefore, for the purpose of this guide, the compound will be primarily referred to by its more stable and commonly isolated tautomeric name, 2-hydroxy-5-methyl-3-nitropyridine .

Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The primary synthetic route to 2-hydroxy-5-methyl-3-nitropyridine involves the nitration of 2-amino-5-methylpyridine followed by a diazotization-hydrolysis reaction. This multi-step, one-pot synthesis is an effective method for producing the target compound.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into the following key transformations:

Caption: Synthetic pathway for 2-hydroxy-5-methyl-3-nitropyridine.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of 2-hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine.[4]

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottomed flask, 25 g of 2-amino-5-methylpyridine is carefully dissolved in 50 cm³ of concentrated sulfuric acid.

-

Nitration: A mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid is prepared and added progressively to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will foam; the temperature should be maintained at a constant 130°C during the addition.[4]

-

Quenching: The resulting colored solution is then carefully poured onto 300 g of ice.

-

pH Adjustment: The pH of the solution is adjusted to approximately 3-4 by the addition of aqueous ammonia.

-

Precipitation and Isolation: The solution is allowed to stand in a refrigerator to facilitate the precipitation of the product. The precipitate is then collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product can be further purified by recrystallization from hot water.[4]

Physicochemical and Spectroscopic Properties

The accurate characterization of 2-hydroxy-5-methyl-3-nitropyridine is essential for its use in further synthetic applications. This section summarizes its known physical and spectroscopic properties.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| Appearance | White to yellow powder/crystal | [6] |

| Melting Point | 250°C (decomposition) | [6] |

| Solubility | Soluble in Dimethylformamide (DMF) | [6] |

| >23.1 µg/mL in aqueous solution at pH 7.4 | [5] |

Spectroscopic Data

A detailed spectroscopic analysis is crucial for confirming the structure of the synthesized compound. While comprehensive experimental spectra are not widely available in the literature, some data and analyses have been reported.

Infrared (IR) and Raman Spectroscopy:

A study of the FTIR and Laser Raman spectra of 2-hydroxy-5-methyl-3-nitropyridine has been conducted. The spectra were analyzed based on a Cₛ point group symmetry, and the observed bands were assigned to specific vibrational modes. The presence of characteristic peaks for the C=O, N-H, C-N, and NO₂ functional groups would be expected, confirming the pyridone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While experimental NMR spectra for 2-hydroxy-5-methyl-3-nitropyridine are not readily found in the searched literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds. The NMR analysis would be critical in confirming the tautomeric form in solution.

Reactivity and Synthetic Applications

2-Hydroxy-5-methyl-3-nitropyridine serves as a valuable intermediate for the synthesis of more complex molecules, primarily through the reactivity of its hydroxyl group and the influence of the nitro and methyl substituents on the pyridine ring.

Chlorination to 2-Chloro-5-methyl-3-nitropyridine

A key reaction of 2-hydroxy-5-methyl-3-nitropyridine is its conversion to 2-chloro-5-methyl-3-nitropyridine. This transformation is significant as the chloro-derivative is a versatile building block for introducing various nucleophiles at the 2-position of the pyridine ring.

Reaction Scheme:

Sources

- 1. 2-HYDROXY-3-METHYL-5-NITROPYRIDINE | 21901-34-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-5-methyl-3-nitropyridine | 7464-14-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

discovery and history of nitropyridinols

An In-depth Technical Guide to the Discovery and History of Nitropyridinols for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridinols, heterocyclic compounds featuring both a nitro and a hydroxyl group on a pyridine ring, represent a cornerstone in medicinal and synthetic chemistry. Their unique electronic properties, stemming from the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group, render them highly versatile as intermediates for complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of nitropyridinols in drug discovery. We will delve into the causality behind experimental choices in their synthesis, from early, harsh nitration techniques to modern, safer, and more efficient protocols. Furthermore, this document will illuminate their role as precursors to a diverse array of bioactive molecules, including antimicrobial and anticancer agents, supported by detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses.

Chapter 1: The Nitropyridinol Scaffold: Structure and Significance

The nitropyridinol family comprises several key isomers, with the position of the nitro and hydroxyl groups dictating the molecule's reactivity and potential biological function. The most prominent isomers in synthetic applications are 3-hydroxy-2-nitropyridine and 5-hydroxy-2-nitropyridine.

-

3-Hydroxy-2-nitropyridine : This isomer is a crucial intermediate in the synthesis of multi-target tyrosine kinase inhibitors.[1] The proximity of the hydroxyl and nitro groups influences its chemical behavior, making it a valuable precursor for creating fused heterocyclic systems.

-

5-Hydroxy-2-nitropyridine (often existing in its tautomeric form, 5-nitro-2-pyridone) : This compound is a vital building block for a wide range of pharmaceuticals and agrochemicals.[2][3] It is frequently converted into 2-chloro-5-nitropyridine, a highly reactive intermediate for nucleophilic substitution reactions.[2][3][4]

The pyridine ring's inherent electron deficiency is significantly amplified by the presence of the nitro group, making the ring susceptible to nucleophilic attack. Conversely, the hydroxyl group is a moderately activating, ortho-, para-director for electrophilic substitution, although the strong deactivating effect of the nitro group often dominates the ring's overall reactivity. This duality in electronic nature is the foundation of their synthetic utility.

Chapter 2: A Historical Journey: The Evolution of Nitropyridinol Synthesis

The history of nitropyridinol synthesis is a compelling narrative of chemists striving for greater efficiency, safety, and environmental sustainability. Early methods were often fraught with challenges, including hazardous reagents, low yields, and poor regioselectivity.

The "classical" approach to synthesizing nitropyridinols involved two primary strategies:

-

Direct Nitration of Hydroxypyridines : This seemingly straightforward electrophilic substitution was historically accomplished using a mixture of concentrated sulfuric acid and nitric acid ("mixed acid").[1] While effective, this method suffers from significant drawbacks. The reaction is highly exothermic and corrosive, posing risks to both personnel and equipment.[1] Furthermore, the harsh acidic conditions can lead to side reactions and degradation of the starting material, often resulting in lower yields.[2]

-

Transformation of Aminopyridines : This multi-step route was particularly common for producing 5-hydroxy-2-nitropyridine. It begins with the nitration of 2-aminopyridine, which unfortunately yields a mixture of 2-amino-5-nitropyridine and the undesired 2-amino-3-nitropyridine isomer, necessitating a difficult separation step.[4] The separated 2-amino-5-nitropyridine is then converted to the corresponding hydroxypyridine via a diazotization reaction (using sodium nitrite and acid) followed by hydrolysis.[2][4] This diazotization step is notoriously hazardous on an industrial scale, as diazonium salts can be unstable and potentially explosive if not handled with precise temperature control.[4]

These early methods, while foundational, highlighted a clear need for innovation. The high cost of starting materials like 2-aminopyridine, coupled with environmental concerns over acidic waste and the operational dangers of diazotization, drove the development of the modern synthetic protocols discussed in the next chapter.[4]

Chapter 3: Modern Synthetic Methodologies: A Technical Deep Dive

Contemporary approaches to nitropyridinol synthesis prioritize safety, efficiency, and atom economy. Researchers have developed elegant solutions that circumvent the major issues of classical methods.

Synthesis of 5-Hydroxy-2-nitropyridine

The industrial demand for 5-hydroxy-2-nitropyridine and its derivatives has spurred significant process optimization.

Modern Strategy: The "One-Pot" Synthesis from 2-Aminopyridine

This method streamlines the classical multi-step process, improving safety and efficiency. By carefully controlling the reaction conditions, the nitration and diazotization-hydrolysis steps can be performed sequentially in the same reactor without isolating the intermediate aminonitropyridine.[5]

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine [5]

-

Nitration Step (S1):

-

Charge a suitable reactor with concentrated sulfuric acid (e.g., 8-10 parts by mass relative to 2-aminopyridine).

-

Under agitation, slowly add 2-aminopyridine in batches, maintaining the temperature between 10-20°C.

-

Once the 2-aminopyridine has completely dissolved, add concentrated nitric acid (0.9 to 1.0 molar equivalents).

-

After the addition is complete, allow the temperature to rise and hold at 40-50°C, stirring until the nitration is complete (monitored by TLC or HPLC).

-

-

Diazotization-Hydrolysis Step (S2-S4):

-

Prepare a separate vessel with chilled water.

-

Carefully quench the nitration reaction mixture by adding it to the chilled water, ensuring the temperature remains between 0-10°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction, maintaining the 0-10°C temperature range.

-

Upon completion, adjust the acid concentration by adding a suitable amount of aqueous ammonia.

-

Filter the resulting precipitate, wash the filter cake, and dry to obtain the 2-hydroxy-5-nitropyridine product.

-

Causality and Field Insights: The one-pot approach is a prime example of process intensification. By avoiding the isolation and handling of the intermediate 2-amino-5-nitropyridine, it not only saves time and resources but also minimizes worker exposure to this intermediate. The critical control parameter is temperature, especially during the quenching and diazotization steps, to prevent runaway reactions and ensure the stability of the diazonium salt intermediate before its in-situ hydrolysis.

Alternative Strategy: Cyclization Route

To completely avoid the hazardous nitration of aminopyridine, innovative routes have been developed using acyclic precursors. One such method involves the condensation of a 2-halogenated acrylate with nitromethane and an orthoformate ester, followed by a pyridine cyclization reaction to directly form the 2-hydroxy-5-nitropyridine ring.[4]

Workflow: Comparison of Synthetic Routes to 5-Hydroxy-2-nitropyridine

Caption: Comparison of classical vs. modern synthetic routes.

Synthesis of 3-Hydroxy-2-nitropyridine

The synthesis of this isomer typically starts from 3-hydroxypyridine, but modern methods have replaced the hazardous mixed acid.

Modern Strategy: Metal Nitrate/Acetic Anhydride System

This approach avoids the use of concentrated sulfuric and nitric acids, mitigating corrosion and environmental issues.[1][6] Metal nitrates (e.g., Cu(NO₃)₂, NaNO₃, KNO₃) in the presence of acetic anhydride serve as the nitrating agent.[6]

Experimental Protocol: Nitration of 3-Hydroxypyridine with Metal Nitrate [6]

-

Reaction Setup:

-

Charge a reactor with 3-hydroxypyridine, ethyl acetate (as solvent), and acetic anhydride (e.g., 10 molar equivalents).

-

Stir the mixture to form a homogeneous solution.

-

-

Nitration:

-

Add a metal nitrate such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (e.g., 1-2 molar equivalents) to the mixture.

-

Heat the reaction to a controlled temperature of 35-55°C.

-

Monitor the reaction for completion by TLC or HPLC.

-

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-hydroxy-2-nitropyridine.

-

Causality and Field Insights: The acetic anhydride reacts with the metal nitrate to form acetyl nitrate in situ, which is a milder and more selective nitrating agent than the nitronium ion (NO₂⁺) generated in mixed acid. This leads to a more controlled reaction with higher yields and fewer byproducts. The choice of metal cation can influence the reaction rate and selectivity, offering another parameter for optimization.

Reaction Mechanism: In-Situ Generation of Acetyl Nitrate

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methyl-5-Nitropyridin-3-ol

Welcome to the technical support guide for the purification of crude 2-methyl-5-nitropyridin-3-ol (CAS No. for tautomer 2-hydroxy-5-methyl-3-nitropyridine: 7464-14-4). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. This guide provides in-depth, field-proven insights into common issues and their resolutions, structured in a practical question-and-answer format.

Introduction: The Challenge of Purity

2-Methyl-5-nitropyridin-3-ol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It exists in tautomeric equilibrium with 5-methyl-3-nitro-2(1H)-pyridinone, a factor that can influence its physicochemical properties.[3][4] The primary challenge in its use is achieving high purity, as residual starting materials, isomeric byproducts, or degradation products from the nitration synthesis can interfere with subsequent reactions and compromise final product quality.[5][6]

This guide explains the causality behind purification choices, providing self-validating protocols and robust troubleshooting strategies to ensure you can confidently achieve your desired purity specifications.

FAQ 1: What are the most probable impurities in my crude 2-methyl-5-nitropyridin-3-ol?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is almost entirely dictated by the synthetic route used. A common synthesis involves the nitration of a 2-hydroxy-5-methylpyridine or 2-amino-5-methylpyridine precursor using a mixture of nitric and sulfuric acids.[4]

Common Impurities to Expect:

-

Unreacted Starting Materials: Residual 2-amino-5-methylpyridine or 2-hydroxy-5-methylpyridine.

-

Isomeric Byproducts: Nitration can sometimes occur at other positions on the pyridine ring, leading to regioisomers that can be difficult to separate.

-

Over-Nitrated Products: Although less common under controlled conditions, dinitro-species can form.

-

Oxidation Products: The harsh, oxidative conditions of nitration can lead to colored, often tarry, byproducts.[6]

-

Residual Acids: Traces of sulfuric and nitric acid from the reaction workup.

A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) and melting point analysis. A broad, depressed melting range compared to the literature value is a strong indicator of significant impurities.[6]

FAQ 2: My crude product is a dark, oily solid. Which purification method should I try first? Recrystallization or Column Chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

-

Recrystallization is the most efficient method for removing small amounts of impurities from a solid that is already relatively pure (>85-90%). It is fast, scalable, and generally yields highly pure crystalline material. If your crude product is a solid, even if discolored, recrystallization is the recommended first approach.[6][7]

-

Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components, such as isomeric byproducts, or when the product is an oil.[6][8] It offers superior separation power but is more time-consuming and solvent-intensive.

The general workflow for purification is outlined below.

Caption: General workflow for purification of 2-methyl-5-nitropyridin-3-ol.

Troubleshooting Guide: Recrystallization

Recrystallization is highly effective for this compound, particularly from polar solvents like water, due to the polar hydroxyl and nitro groups.[2][4]

Experimental Protocol 1: Recrystallization of 2-Methyl-5-Nitropyridin-3-ol

-

Solvent Selection: Based on literature for the analogous compound 2-hydroxy-5-methyl-3-nitropyridine, hot water is an excellent starting choice.[4] Ethanol or ethanol/water mixtures are also good candidates. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.

Common Recrystallization Problems & Solutions

| Problem | Probable Cause(s) | Solution(s) |

| "Oiling Out" (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is supersaturated. | Add more hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Try a solvent with a lower boiling point. |

| No Crystals Form Upon Cooling | The solution is too dilute. The compound is too soluble in the solvent, even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, a different, less-polar solvent system is required. |

| Low Recovery | Too much solvent was used. The crystals were washed with room-temperature solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed. |

| Product is Still Colored | Colored impurities are co-crystallizing with the product. | Perform a decolorization step with activated charcoal as described in the protocol. A second recrystallization may be necessary. |

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, flash column chromatography provides the necessary separation power.

Experimental Protocol 2: Flash Column Chromatography

-

Stationary Phase: Silica gel (SiO₂) is the standard choice for separating polar compounds like this.

-

Mobile Phase (Eluent) Selection: The key is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate. Start with a non-polar solvent and gradually increase polarity.

-

Initial System: Hexanes/Ethyl Acetate. Begin with a 9:1 or 8:2 ratio and increase the proportion of ethyl acetate.

-

Alternative System: Dichloromethane/Methanol. For more polar impurities, a 98:2 or 95:5 mixture can be effective.

-

-

Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, create a dry-load by adsorbing the compound onto a small amount of silica gel.[9]

-

Elution: Run the column, collecting fractions. Monitor the separation by TLC.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[9]

Caption: Decision tree for troubleshooting common column chromatography issues.

References

- Pipzine Chemicals. 2-Methyl-5-Nitropyridine.

- Synquest Labs.

- ResearchGate.

- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- ChemicalBook. 2-Methyl-5-nitropyridine synthesis.

- Ningbo Inno Pharmchem Co., Ltd. Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine.

- PubChem. 2-Hydroxy-5-methyl-3-nitropyridine.

- PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- BenchChem.

- Organic Syntheses.

- CymitQuimica. CAS 7464-14-4: 2-Hydroxy-5-methyl-3-nitropyridine.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 7464-14-4: 2-Hydroxy-5-methyl-3-nitropyridine [cymitquimica.com]

- 3. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

Technical Support Center: Stability of 2-Methyl-5-nitropyridin-3-ol Under Acidic Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-methyl-5-nitropyridin-3-ol and encountering stability issues in acidic environments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions about the chemical nature of 2-methyl-5-nitropyridin-3-ol and its inherent stability characteristics.

Q1: What are the key structural features of 2-methyl-5-nitropyridin-3-ol that influence its stability in acidic conditions?

A1: The stability of 2-methyl-5-nitropyridin-3-ol in acidic media is primarily governed by a combination of three key structural features:

-

The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic.[1] In an acidic environment, this nitrogen will be protonated to form a pyridinium salt.[1] This protonation increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. This property deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.

-

The Hydroxyl Group (-OH): The hydroxyl group at the 3-position is crucial as it can exist in equilibrium with its tautomeric form, 5-methyl-3-nitro-1H-pyridin-2-one. This phenomenon is known as keto-enol tautomerism.[2][3][4] The relative concentrations of these two tautomers can be influenced by the solvent and pH, and each tautomer may exhibit different degradation pathways.

Q2: What is tautomerism and how does it affect the stability of 2-methyl-5-nitropyridin-3-ol?

A2: Tautomerism is a chemical equilibrium between two or more interconvertible constitutional isomers, in this case, the -ol (enol) and -one (keto) forms.[2][3][4] For 2-methyl-5-nitropyridin-3-ol, the equilibrium is between the pyridin-3-ol form and the pyridin-2-one form.

The stability of each tautomer can differ significantly. The pyridin-2-one form may be more susceptible to certain types of hydrolysis. The position of the equilibrium can be influenced by the polarity of the solvent and the pH of the solution. It is essential to consider that any experimental observation of degradation may be the result of the degradation of one or both tautomers.

Q3: What are the likely initial steps of degradation for 2-methyl-5-nitropyridin-3-ol in an acidic solution?

A3: The initial and most probable step in the degradation of 2-methyl-5-nitropyridin-3-ol under acidic conditions is the protonation of the pyridine ring nitrogen to form a pyridinium ion.[1] This dramatically increases the electrophilicity of the ring carbons, particularly those at the 2, 4, and 6 positions. This activation can pave the way for subsequent degradation reactions.

Part 2: Troubleshooting Guide - Investigating and Mitigating Degradation

This section provides a structured approach to troubleshooting stability issues encountered during your experiments.

Issue 1: I am observing a rapid loss of my compound in an acidic mobile phase during HPLC analysis.

Possible Cause 1: Acid-Catalyzed Hydrolysis

-

Explanation: The protonated pyridinium ring is highly activated towards nucleophilic attack by water, which is present in most reversed-phase mobile phases. This can lead to the formation of hydroxylated byproducts or potentially ring-opened species.

-

Troubleshooting Steps:

-

pH Adjustment: If your analytical method allows, try to increase the pH of the mobile phase to the highest value that still provides good chromatography. Even a small increase in pH can significantly reduce the concentration of the highly reactive pyridinium ion.

-

Buffer Selection: The type of acid used as a mobile phase modifier can influence the rate of degradation. Consider using a weaker acid or a buffered system to maintain a constant and less aggressive pH.

-

Temperature Control: Hydrolysis reactions are often accelerated by higher temperatures. Ensure your HPLC system's column compartment and autosampler are temperature-controlled, and consider running your analysis at a lower temperature (e.g., 4 °C).

-

Sample Diluent: Prepare your samples in a diluent that is at a pH where the compound is more stable and inject them immediately.

-

Possible Cause 2: On-Column Degradation

-

Explanation: Some stationary phases, particularly silica-based ones, can have acidic silanol groups that can catalyze the degradation of sensitive compounds.

-

Troubleshooting Steps:

-

Stationary Phase Selection: Consider using a different stationary phase. A column with end-capping or a polymer-based column might be less prone to causing on-column degradation.

-

Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes help to mask the active sites on the stationary phase and reduce degradation.

-

Issue 2: My reaction in an acidic medium is showing multiple unknown product spots on TLC or peaks in LC-MS.

Possible Cause: Complex Degradation Pathways

-

Explanation: Under acidic conditions, especially with heating, 2-methyl-5-nitropyridin-3-ol may undergo several degradation reactions simultaneously, leading to a complex mixture of products. Potential pathways include hydrolysis, and in more extreme cases, ring-opening. The Zincke reaction, which involves the ring-opening of pyridinium salts by nucleophiles, provides a precedent for the potential instability of the pyridinium ring structure.[5]

-

Troubleshooting and Investigation Steps:

-

Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation profile of your compound. This will help in identifying the major degradation products and the conditions under which they are formed. A well-designed forced degradation study is a regulatory expectation for stability-indicating methods.[6][7] An acceptable level of degradation for such studies is often considered to be in the range of 5-20%.[6][7]

-

Reaction Monitoring: Carefully monitor your reaction over time using an appropriate analytical technique (e.g., HPLC, LC-MS). This will help you to identify the appearance of degradation products and to optimize reaction conditions to minimize their formation.

-

Structural Elucidation of Degradants: If possible, isolate the major degradation products and characterize them using techniques like NMR and high-resolution mass spectrometry. Understanding the structure of the degradation products will provide valuable insight into the degradation mechanism.

-

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the stability of 2-methyl-5-nitropyridin-3-ol.

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade 2-methyl-5-nitropyridin-3-ol under controlled acidic conditions to identify potential degradation products and assess its stability.

Materials:

-

2-methyl-5-nitropyridin-3-ol

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sulfuric acid (H₂SO₄), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

-

HPLC system with a UV or PDA detector

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-methyl-5-nitropyridin-3-ol at a concentration of 1 mg/mL in methanol or acetonitrile.

-

Acid Hydrolysis:

-

In separate vials, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.

-

In parallel, prepare similar solutions with 0.1 M H₂SO₄ and 1 M H₂SO₄.

-

Keep one set of vials at room temperature and another set in a water bath at a controlled temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the aliquot with an appropriate amount of NaOH solution.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Control Samples:

-

Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without adding any acid.

-

Prepare a blank sample containing only the acidic solution and the neutralization base, diluted in the same way as the test samples.

-

-

HPLC Analysis:

-

Analyze all samples by a suitable stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

-

Data Analysis:

-

Calculate the percentage of degradation of 2-methyl-5-nitropyridin-3-ol at each time point and condition.

-

Tabulate the relative retention times and peak areas of the degradation products.

Table 1: Example Data Table for Forced Degradation Study

| Condition | Time (hours) | % Degradation of Parent Compound | Peak Area of Degradant 1 (mAUs) | Peak Area of Degradant 2 (mAUs) |

| 0.1 M HCl, RT | 0 | 0 | 0 | 0 |

| 2 | 5.2 | 12000 | 500 | |

| 4 | 10.1 | 25000 | 1100 | |

| 8 | 18.5 | 45000 | 2300 | |

| 24 | 35.6 | 89000 | 5000 | |

| 1 M HCl, 60°C | 0 | 0 | 0 | 0 |

| 2 | 25.3 | 65000 | 8000 | |

| 4 | 48.7 | 125000 | 18000 |

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-methyl-5-nitropyridin-3-ol from its potential degradation products.

Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or use a PDA detector to monitor multiple wavelengths)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Development Strategy:

-

Initial Run: Inject a solution of undegraded 2-methyl-5-nitropyridin-3-ol to determine its retention time and peak shape.

-

Analysis of Stressed Samples: Inject samples from the forced degradation study.

-

Method Optimization:

-

If co-elution is observed, adjust the gradient profile (e.g., make it shallower to improve resolution).

-

Try different mobile phase modifiers (e.g., trifluoroacetic acid, ammonium acetate) to alter selectivity.

-

Experiment with different organic solvents (e.g., methanol instead of acetonitrile).

-

Consider a different column chemistry if necessary.

-

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradation products.

Part 4: Mechanistic Insights and Visualization

This section provides a visual representation of the key chemical processes involved in the stability and degradation of 2-methyl-5-nitropyridin-3-ol.

Tautomeric Equilibrium

The equilibrium between the pyridin-3-ol and pyridin-2-one forms is fundamental to understanding the compound's reactivity.

Caption: Tautomeric equilibrium of 2-methyl-5-nitropyridin-3-ol.

Proposed Acid-Catalyzed Degradation Workflow

The following workflow outlines the likely sequence of events leading to degradation in an acidic medium.

Caption: Proposed workflow for acid-catalyzed degradation.

References

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Katritzky, A. R., & Lagowski, J. M. (2012). The principles of heterocyclic chemistry. Elsevier.

- Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(3), 361-374.

- Guzman, F., & Vander, J. (2017). Modern heterocyclic chemistry. John Wiley & Sons.

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitropyridine Derivatives

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this privileged structure.[1] Among the vast landscape of pyridine derivatives, nitropyridines have emerged as a particularly compelling class of compounds, demonstrating a broad spectrum of biological activities. The introduction of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, often enhancing interactions with biological targets and paving the way for diverse therapeutic applications.[2][3]

This guide provides an in-depth, objective comparison of the biological performance of various nitropyridine derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the experimental data that underpins these activities, provide detailed methodologies for reproducible in-vitro and in-vivo evaluation, and explore the structure-activity relationships that govern their efficacy.

Antimicrobial Activity of Nitropyridine Derivatives

Nitropyridine derivatives have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi. The antimicrobial effect is often attributed to the reduction of the nitro group within the microbial cell, a process that generates reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[2]

Comparative In Vitro Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of various nitropyridine derivatives against a panel of clinically relevant microbial strains. A lower MIC value indicates greater antimicrobial potency.

| Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Nitropyridine-Metal Complex (50a-c) | Staphylococcus aureus | 9.1-17.9 (Zone of Inhibition in mm) | [1] |

| Bacillus subtilis | 9.1-17.9 (Zone of Inhibition in mm) | [1] | |

| Escherichia coli | 9.1-17.9 (Zone of Inhibition in mm) | [1] | |

| Pseudomonas aeruginosa | 9.1-17.9 (Zone of Inhibition in mm) | [1] | |

| Candida albicans | 21.9-25.3 (Zone of Inhibition in mm) | [1] | |

| Ciprofloxacin (Standard) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 22-26 (Zone of Inhibition in mm) | [1] |

| Nystatin (Standard) | C. albicans | 19 (Zone of Inhibition in mm) | [1] |

| Nicotinic acid benzylidene hydrazide with nitro substituent (4, 5, 6) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to fluconazole and norfloxacin | [4][5] |

Expert Insights on Experimental Design: The choice of microbial strains in these assays is critical for assessing the broad-spectrum potential of the derivatives. Including both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as a fungal representative (C. albicans), provides a comprehensive initial screen. The comparison with established antibiotics like ciprofloxacin and nystatin serves as a crucial benchmark for evaluating the relative potency of the novel compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard and reliable technique for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and standardize its turbidity to match a 0.5 McFarland standard. This ensures a consistent number of microorganisms in each test.

-

Serial Dilution of Compounds: Prepare a stock solution of each nitropyridine derivative. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anticancer Activity of Nitropyridine Derivatives

The anticancer potential of nitropyridine derivatives is a burgeoning area of research. Several mechanisms of action have been proposed, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cytosolic thioredoxin reductase 1.[1] The structural diversity of these compounds allows for the fine-tuning of their activity against various cancer cell lines.

Comparative In Vitro Anticancer Efficacy

The following table presents the half-maximal inhibitory concentration (IC50) values for various nitropyridine derivatives against different human cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R=OMe) | MCF-7 (Breast Cancer) | 6.41 | [6] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, Piperidine derivative) | HepG2 (Liver Cancer) | 7.63 | [6] |

| 3-Nitropyridine analogue (4AZA2891) | HT-29 (Colon Adenocarcinoma) | 0.0054 | [6] |

| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon Adenocarcinoma) | 0.0040 | [6] |

| 5-Nitropicolinic acid | Human NEU3 Inhibition | 0.04-0.079 | [6] |

| 2-Nitropyridine | Human NEU3 Inhibition | 0.04-0.079 | [6] |

| Pyridine derivative with OMe group (17) | HeLa (Cervical Cancer) | 0.044 | [7] |

| Pyridine derivative with H atom (18) | HeLa (Cervical Cancer) | 4.22 | [7] |

| Pyridine derivative (67) | A375 (Melanoma) | 1.5 | [7] |

| Pyridine derivative (67) | M14 (Melanoma) | 1.7 | [7] |

| Pyridine derivative (67) | RPMI 7951 (Melanoma) | 1.7 | [7] |

| Pyridine derivative (68) | M14 (Melanoma) | 2.8 | [7] |

Expert Insights on Experimental Design: The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential selectivity of the nitropyridine derivatives. Comparing the IC50 values of structurally related compounds, such as derivatives 17 and 18, provides valuable insights into the structure-activity relationship (SAR). For instance, the presence of an OMe group in derivative 17 significantly enhances its anticancer activity against HeLa cells compared to the unsubstituted derivative 18.[7]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Workflow for the MTT assay to assess cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitropyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Anti-inflammatory Activity of Nitropyridine Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Some pyridine derivatives have shown promise as anti-inflammatory agents.[8] The proposed mechanisms for their anti-inflammatory effects include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For some pyridine derivatives, iron-chelating properties are thought to contribute to their anti-inflammatory effects by inhibiting heme-dependent enzymes like cyclooxygenase (COX).[9]

Comparative In Vivo Anti-inflammatory Efficacy

The following table summarizes the percentage of edema inhibition by different pyridine derivatives in the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation.

| Derivative/Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Pyridine Derivative (7a) | - | 65.48 | [8] |

| Pyridine Derivative (7f) | - | 51.19 | [8] |

| Pyrimidine Derivative (9a) | - | 55.95 | [8] |

| Pyrimidine Derivative (9d) | - | 61.90 | [8] |

Note: The referenced study did not specify the exact doses for the percentage inhibition values shown in the table but provides IC50 values for nitric oxide inhibition in LPS-stimulated RAW macrophages: 7a (IC50 = 76.6 µM), 7f (IC50 = 96.8 µM), 9a (IC50 = 83.1 µM), and 9d (IC50 = 88.7 µM).[8]

Expert Insights on Experimental Design: The carrageenan-induced paw edema model is a robust and well-validated in-vivo assay for screening potential anti-inflammatory drugs. The biphasic nature of the edema allows for the investigation of the inhibition of different inflammatory mediators. The first phase is associated with the release of histamine and serotonin, while the second phase is mediated by prostaglandins and cytokines. Measuring paw volume at different time points provides a dynamic view of the compound's anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of acute inflammation in a rat model to evaluate the anti-inflammatory activity of nitropyridine derivatives.

Workflow for Carrageenan-Induced Paw Edema Assay

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Structural Confirmation of 2-Methyl-5-Nitropyridin-3-ol: A Comparative Guide to Analytical Methodologies